molecular formula C17H19FN2O4 B1390972 5-[4-(6-Fluor-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentansäure CAS No. 1189749-34-5

5-[4-(6-Fluor-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentansäure

Katalognummer: B1390972
CAS-Nummer: 1189749-34-5
Molekulargewicht: 334.34 g/mol
InChI-Schlüssel: WNIJWPIOKKTCBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid” is a derivative of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . It is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of this compound involves the reaction with different substituted aromatic/heterocyclic acid chlorides . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of the compound is C12H13FN2O . The InChI string is InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 . The compound has a molecular weight of 220.24 g/mol .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 59-64 °C . Other physical and chemical properties such as density and boiling point are not provided in the search results .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is combustible and toxic, causing chronic effects .

Biochemische Analyse

Biochemical Properties

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to specific receptors in the central nervous system, such as dopamine and serotonin receptors, influencing neurotransmitter activity. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .

Cellular Effects

The effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions. This modulation affects gene expression and cellular metabolism, leading to altered cell function. For instance, in neuronal cells, the compound can influence synaptic transmission and plasticity, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid exerts its effects through several mechanisms. It binds to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist. This binding inhibits the receptors’ activity, leading to decreased neurotransmitter release and altered neuronal signaling. Additionally, the compound can inhibit certain enzymes, such as monoamine oxidase, which further modulates neurotransmitter levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behavior. At higher doses, it can cause adverse effects, including sedation, motor impairment, and toxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is metabolized primarily in the liver through oxidative and conjugative pathways. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, play a crucial role in its metabolism. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion. These metabolic pathways ensure the compound’s clearance from the body and prevent accumulation .

Transport and Distribution

Within cells and tissues, 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters, such as P-glycoprotein, which influence its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system .

Subcellular Localization

The subcellular localization of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is primarily in the cytoplasm and nucleus. It can bind to nuclear receptors and influence gene transcription. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can affect its activity and localization within specific cellular compartments .

Eigenschaften

IUPAC Name

5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c18-12-4-5-13-14(10-12)24-19-17(13)11-6-8-20(9-7-11)15(21)2-1-3-16(22)23/h4-5,10-11H,1-3,6-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJWPIOKKTCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Reactant of Route 5
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid
Reactant of Route 6
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.